4-phenylmethoxy-1-[(4R)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]butan-1-one
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Overview
Description
4-Phenylmethoxy-1-[(4R)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]butan-1-one is a complex organic compound with a unique structure that includes a thiazolidine ring, a phenylmethoxy group, and a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenylmethoxy-1-[(4R)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]butan-1-one typically involves multiple steps, including the formation of the thiazolidine ring and the introduction of the phenylmethoxy and butanone groups. One common synthetic route starts with the reaction of a suitable thiazolidine precursor with a phenylmethoxy-substituted reagent under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Phenylmethoxy-1-[(4R)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-Phenylmethoxy-1-[(4R)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]butan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-phenylmethoxy-1-[(4R)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]butan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxy-1-butanol: A related compound with a similar phenylmethoxy group but different functional groups.
1-Propanone, 1-[4-(phenylmethoxy)phenyl]-: Another compound with a phenylmethoxy group and a propanone moiety.
Uniqueness
4-Phenylmethoxy-1-[(4R)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]butan-1-one is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.
Properties
Molecular Formula |
C17H23NO2S2 |
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Molecular Weight |
337.5 g/mol |
IUPAC Name |
4-phenylmethoxy-1-[(4R)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]butan-1-one |
InChI |
InChI=1S/C17H23NO2S2/c1-13(2)15-12-22-17(21)18(15)16(19)9-6-10-20-11-14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12H2,1-2H3/t15-/m0/s1 |
InChI Key |
OXILMORYJGUJOY-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)[C@@H]1CSC(=S)N1C(=O)CCCOCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)C1CSC(=S)N1C(=O)CCCOCC2=CC=CC=C2 |
Origin of Product |
United States |
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